5H-Phosphinolino[4,3-b]indole
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Overview
Description
5H-Phosphinolino[4,3-b]indole is a heterocyclic compound that features a unique structure combining indole and phosphine moietiesThe presence of both nitrogen and phosphorus atoms in its structure imparts unique chemical properties that can be exploited for various synthetic and functional applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Phosphinolino[4,3-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indole derivatives with phosphine reagents. For instance, the reaction of 1-methyl-2-(o-nitrophenyl)indole with triethyl phosphite in cumene at elevated temperatures results in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5H-Phosphinolino[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5H-Phosphinolino[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular targets.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 5H-Phosphinolino[4,3-b]indole involves its interaction with various molecular targets. The indole moiety allows it to bind to specific receptors or enzymes, while the phosphine group can participate in redox reactions. This dual functionality enables the compound to modulate biological pathways, such as signal transduction and gene expression .
Comparison with Similar Compounds
Indole: A simpler structure without the phosphorus atom, widely studied for its biological activities.
Phosphine Oxides: Compounds containing a phosphorus-oxygen bond, known for their stability and reactivity.
Indole Derivatives: Various substituted indoles that exhibit a range of biological and chemical properties
Uniqueness: 5H-Phosphinolino[4,3-b]indole is unique due to the presence of both indole and phosphine functionalities in a single molecule. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
CAS No. |
239-11-2 |
---|---|
Molecular Formula |
C15H10NP |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
11H-phosphinolino[4,3-b]indole |
InChI |
InChI=1S/C15H10NP/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-9,16H |
InChI Key |
UPZTVTDBKNBYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4P=C3 |
Origin of Product |
United States |
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